4-(Bromomethyl)-3-fluorobenzoic acid
Overview
Description
4-(Bromomethyl)-3-fluorobenzoic acid is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the 4-(Bromomethyl)-3-fluorobenzoic acid would likely interact with a palladium catalyst. The bromomethyl group on the compound can undergo oxidative addition with the palladium catalyst, forming a new palladium-carbon bond . This is followed by a transmetalation step, where a group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific context of its use.
Result of Action
The primary result of the action of this compound in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds. The specific molecular and cellular effects would depend on the nature of these compounds and the biological system in which they are introduced.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in Suzuki-Miyaura cross-coupling reactions can be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Furthermore, the compound’s stability may be affected by exposure to light, heat, or moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid typically involves the bromination of 3-fluorotoluene followed by oxidation. One common method includes the following steps:
Bromination: 3-fluorotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromomethyl group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly oxidizing agents to ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluorobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or further oxidized to form derivatives like esters or amides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Oxidation: Esters, amides, or other oxidized derivatives.
Reduction: Alcohols or reduced derivatives.
Scientific Research Applications
4-(Bromomethyl)-3-fluorobenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs) due to its functional groups that can be modified to enhance biological activity.
Materials Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Fluorobenzoic acid: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-3-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness
4-(Bromomethyl)-3-fluorobenzoic acid is unique due to the presence of both bromomethyl and fluorine substituents, which provide a combination of reactivity and stability. The bromomethyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions, while the fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWSNDGNNMQGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568688 | |
Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361456-46-4 | |
Record name | 4-(Bromomethyl)-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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